molecular formula C7H9N3S B11914497 4,6-Dimethylpyrimidine-2-carbothioamide

4,6-Dimethylpyrimidine-2-carbothioamide

Cat. No.: B11914497
M. Wt: 167.23 g/mol
InChI Key: HFEQOIZISLEBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylpyrimidine-2-carbothioamide is a heterocyclic compound with a pyrimidine ring structure substituted with two methyl groups at positions 4 and 6, and a carbothioamide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carbothioamide typically involves the reaction of 4,6-dimethylpyrimidine with thiourea under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrimidine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4,6-Dimethylpyrimidine-2-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyrimidine-2-carbothioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group instead of a carbothioamide group.

    4,6-Dimethylpyrimidine-2-thiol: Contains a thiol group instead of a carbothioamide group.

Uniqueness: 4,6-Dimethylpyrimidine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

4,6-dimethylpyrimidine-2-carbothioamide

InChI

InChI=1S/C7H9N3S/c1-4-3-5(2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)

InChI Key

HFEQOIZISLEBOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.